molecular formula C11H14N2O B3098911 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one CAS No. 1346672-96-5

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

Cat. No.: B3098911
CAS No.: 1346672-96-5
M. Wt: 190.24 g/mol
InChI Key: BNXCMQVRHKYDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one (CAS: 1346672-96-5) is a bicyclic heterocyclic compound with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . The structure consists of a pyridine ring fused to an indolizine system, with partial saturation in the hexahydro configuration and a ketone group at position 1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrido[3,4-b]indolizin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCMQVRHKYDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC3=C2CCNC3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one typically involves cyclization reactions. One common method involves the cyclization of 1-(4-bromobutyl)isoindoline, which is obtained from 1-chloro-4-(4-phenoxybutyl)phthalazine . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization process to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is associated with the pathology of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and related heterocycles:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features References
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one Pyrido[3,4-b]indolizin with ketone C₁₁H₁₄N₂O 190.24 Six-membered pyridine fused to indolizine; ketone at position 1
Pyrrolo[3,4-b]indol-3(2H)-one Pyrrolo[3,4-b]indole with ketone C₁₀H₁₀N₂O (e.g.) ~174.2 (hypothetical) Five-membered pyrrolidine fused to indole; ketone at position 3
3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one Pyrazino[1,2-a]indolizin with ketone C₁₀H₁₃N₃O (e.g.) ~193.2 (hypothetical) Six-membered pyrazine (two nitrogens) fused to indolizine; ketone at position 1
9-Hydroxyrisperidone (Pyrido[1,2-a]pyrimidin-4-one derivative) Pyrido[1,2-a]pyrimidinone with substituents C₁₉H₂₁FN₄O₂ 356.40 Pyridine fused to pyrimidinone; complex substituents (e.g., fluoro groups)

Key Observations :

  • Ring Systems: The target compound’s pyrido[3,4-b]indolizin system differs from pyrroloindoles (five-membered pyrrolidine) and pyrazinoindolizines (six-membered pyrazine with two nitrogens).
  • Substituents : Unlike 9-hydroxyrisperidone, which has fluorinated aromatic substituents, the target compound lacks such functional groups, suggesting differences in solubility and pharmacological activity .

Biological Activity

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is a nitrogen-containing heterocyclic compound with the molecular formula C11_{11}H14_{14}N2_2O and a CAS number of 1346672-96-5. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotective effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This suggests that it may disrupt mitochondrial function leading to programmed cell death.
  • Cell Lines Tested : Studies have demonstrated efficacy against breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HT-29) cell lines .

Neuroprotective Effects

In addition to its anticancer activity, this compound has shown promise in neuroprotection:

  • Neuroprotective Mechanism : It may exert protective effects against oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease.
  • Experimental Models : In vitro studies using neuronal cell cultures have indicated that treatment with this compound reduces cell death induced by neurotoxic agents .

Table of Biological Activities

Activity TypeEffect ObservedMechanism of ActionReferences
AnticancerInhibition of cell proliferationInduction of apoptosis via caspase activation
NeuroprotectionReduction in oxidative stressModulation of inflammatory pathways

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 12 µM after 48 hours of treatment.
  • Apoptotic Markers : Increased levels of cleaved PARP and caspase-3 were observed, confirming the induction of apoptosis.

Case Study 2: Neuroprotective Potential

In another study focusing on neuroprotection against oxidative stress:

  • Model Used : SH-SY5Y neuroblastoma cells were exposed to hydrogen peroxide to induce oxidative stress.
  • Results : Pre-treatment with the compound significantly reduced cell death and decreased reactive oxygen species (ROS) levels.

Q & A

Q. What are the standard synthetic protocols for preparing 3,4,6,7,8,9-hexahydropyrido[3,4-b]indolizin-1(2H)-one and its derivatives?

The core synthesis involves Fischer indolization between phenylhydrazines and pyrrolidine-2,3-diones, followed by lithiation/methylation sequences. For example, lithiation at the C-1 position using lithium diisopropylamide (LDA) and quenching with iodomethane yields 1-methyl derivatives in >85% yield . Modifications at the N(2) position require removable substituents (e.g., benzyl groups) to avoid steric hindrance during cyclization .

Q. How are structural and purity analyses performed for this compound class?

Key characterization methods include:

  • NMR spectroscopy (1H/13C) to confirm regioselectivity and substitution patterns, particularly for distinguishing between 1,4-dihydro and 2,4-dihydro isomers .
  • Mass spectrometry (EI or ESI-MS) to verify molecular weights, especially for intermediates like 2-benzylpyrrolo[3,4-b]indole .
  • Chromatographic techniques (HPLC, TLC) to monitor reaction progress and isolate impurities (e.g., unreacted diones or hydrazines) .

Advanced Research Questions

Q. How can reaction failures in N-functionalization (e.g., sulfonylation) be systematically addressed?

Failed derivatization attempts, such as synthesizing N-phenylsulfonyl derivatives, often arise from steric hindrance or incompatible reaction conditions. Mitigation strategies include:

  • Using bulky protecting groups (e.g., tert-butyl) to preemptively shield reactive sites during indolization .
  • Optimizing solvent systems (e.g., switching from DMSO to THF) and base strength (e.g., KOH vs. NaOH) to enhance nucleophilic attack efficiency .

Q. What mechanistic insights explain divergent product formation under varying catalytic conditions?

Cobalt-catalyzed reactions with indoles and isocyanides demonstrate that additives dictate product selectivity:

  • MgSO4 promotes H2O nucleophilic attack, yielding 1H-indole-2,3-dicarboxamides.
  • PivOK stabilizes intermediates, favoring 3-imino-3,4-dihydropyrrolo[3,4-b]indol-1(2H)-ones . Control experiments (e.g., deuterium labeling or kinetic studies) can clarify pathways and rate-determining steps .

Q. How are structure-activity relationships (SARs) evaluated for anticonvulsant derivatives?

  • Pharmacophore modeling identifies critical substituents (e.g., chloro or methoxy groups on cinnamoyl moieties) that enhance binding to neuronal targets .
  • Maximal electroshock (MES) tests in rodent models quantify seizure suppression. For example, derivative GIZH-348 (10-20 mg/kg) achieves full protection against tonic-clonic seizures .

Q. What strategies resolve contradictions in reported synthetic yields or regioselectivity?

Discrepancies often stem from subtle variations in:

  • Lithiation conditions : LDA concentration and temperature influence C-1 vs. C-3 methylation efficiency .
  • Hydrazine substituents : Electron-withdrawing groups on phenylhydrazines improve cyclization rates but may reduce solubility, requiring solvent optimization .

Methodological Tables

Q. Table 1. Optimization of N-Functionalization Reactions

SubstrateReagent/ConditionsOutcomeReference
2-Benzylindolone (13)PhSO2Cl, KOH/DMSONo reaction (steric hindrance)
1-(tert-Butyl)indolone (19)PhSO2Cl, NaOH/THFSuccessful sulfonylation (72%)

Q. Table 2. Anticonvulsant Activity of Key Derivatives

CompoundSubstituentED50 (MES Test)Neurotoxicity (Rotarod Test)
GIZH-348 (1g)4-Chlorocinnamoyl10 mg/kgNon-toxic up to 100 mg/kg
GIZH-347 (1f)3-Methoxycinnamoyl25 mg/kgMild ataxia at 50 mg/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Reactant of Route 2
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.